5-Chloro-2-phenylisoindoline-1,3-dione
Overview
Description
5-Chloro-2-phenylisoindoline-1,3-dione is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a chloro group and a phenyl group attached to the phthalimide core. This compound is of interest due to its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-phenylisoindoline-1,3-dione can be synthesized through the reaction of chlorophthalic acid or its anhydride with aniline in the presence of water as the solvent. The reaction involves heating the mixture to facilitate the formation of the desired product . Another method involves the use of palladium-catalyzed cycloaddition reactions, which provide a versatile approach to synthesizing N-substituted phthalimides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using chlorophthalic anhydride and aniline. The process is optimized to ensure high yield and purity of the product, with water being the preferred solvent due to its cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for cycloaddition reactions and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of N-substituted phthalimides .
Scientific Research Applications
5-Chloro-2-phenylisoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, as a protoporphyrinogen oxidase inhibitor, it interferes with the enzyme’s activity, leading to the accumulation of protoporphyrinogen IX, which is toxic to plants . This mechanism is exploited in the development of herbicides.
Comparison with Similar Compounds
5-Chloro-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
N-phenylphthalimide: Lacks the chloro group but shares similar reactivity and applications.
N-(4-nitrophenyl)phthalimide: Contains a nitro group instead of a chloro group, which affects its reactivity and applications.
N-(4-bromophenyl)phthalimide: Contains a bromo group, which also influences its chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloro group, making it suitable for particular synthetic applications and research purposes .
Properties
CAS No. |
26491-49-6 |
---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
5-chloro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-6-7-11-12(8-9)14(18)16(13(11)17)10-4-2-1-3-5-10/h1-8H |
InChI Key |
RLXKJHQKSUMZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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